

Physicochemical Properties and Stability of Tiapamil: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil is a calcium channel blocker belonging to the phenylalkylamine class, structurally related to verapamil. It has been investigated for its antianginal and antiarrhythmic properties. A thorough understanding of its physicochemical properties and stability profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics and stability of **Tiapamil**, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the available physicochemical data for **Tiapamil** and its hydrochloride salt is presented below. It is important to note that experimental data for some parameters of **Tiapamil** are not readily available in the public domain. In such cases, this guide provides general methodologies for their determination.

General Properties



Property	Value	Source
IUPAC Name	N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)-N- methyl-m-dithiane-2- propylamine 1,1,3,3-tetraoxide	[1]
Chemical Formula	C26H37NO8S2	[1]
Molecular Weight	555.71 g/mol	[1]
CAS Number	57010-31-8	[1]

Ouantitative Physicochemical Data

Parameter	Value	Method	Source
Melting Point (°C)	139.94 (as Hydrochloride)	Not Specified	
Boiling Point (°C)	750.93 (as Hydrochloride)	Not Specified	
рКа	Data not available	See Protocol 2.1	-
LogP	Data not available	See Protocol 2.2	-
Water Solubility	Data not available	See Protocol 2.3	-
Solubility in other solvents	Data not available	See Protocol 2.3	-

Note: The melting and boiling points are for **Tiapamil** Hydrochloride. Data for the free base is not readily available.

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical and stability parameters of **Tiapamil**.

Determination of pKa (Potentiometric Titration)



Objective: To determine the acid dissociation constant (pKa) of **Tiapamil**.

Methodology:

Preparation of Solutions:

- Prepare a standard solution of **Tiapamil** (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture if solubility is low).
- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

Titration Procedure:

- Calibrate a pH meter using standard buffer solutions.
- Place a known volume of the **Tiapamil** solution in a thermostatted vessel.
- Add the background electrolyte.
- Titrate the solution with the standardized acid or base, adding small increments of the titrant.
- Record the pH value after each addition, ensuring equilibrium is reached.

Data Analysis:

- Plot the pH values against the volume of titrant added to obtain a titration curve.
- Determine the equivalence point(s) from the inflection point(s) of the curve.
- The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Determination of LogP (Shake-Flask Method)



Objective: To determine the octanol-water partition coefficient (LogP) of Tiapamil.

Methodology:

- Preparation:
 - Pre-saturate n-octanol with water and water with n-octanol.
 - Prepare a stock solution of **Tiapamil** in the aqueous phase.
- Partitioning:
 - Add a known volume of the **Tiapamil** stock solution to a flask containing a known volume of the pre-saturated n-octanol.
 - Shake the flask at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
- Phase Separation and Analysis:
 - Allow the two phases to separate completely.
 - Carefully withdraw samples from both the aqueous and octanolic phases.
 - Determine the concentration of **Tiapamil** in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration of **Tiapamil** in the octanol phase to its concentration in the aqueous phase.
 - LogP is the base-10 logarithm of the partition coefficient.

Determination of Solubility

Objective: To determine the solubility of **Tiapamil** in various solvents.



Methodology:

- Equilibrium Solubility Method:
 - Add an excess amount of **Tiapamil** to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.
 - Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Filter or centrifuge the suspension to separate the undissolved solid.
 - Determine the concentration of **Tiapamil** in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
 - Express the solubility in terms of mg/mL or mol/L.

Stability of Tiapamil

Specific stability data for **Tiapamil**, including its degradation pathways and products, are not extensively reported in the literature. Therefore, this section provides a general framework for assessing the stability of **Tiapamil** based on established principles of forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Recommended Stress Conditions:

- Acidic Hydrolysis: Treat a solution of **Tiapamil** with a strong acid (e.g., 0.1 M 1 M HCl) at elevated temperatures (e.g., 60-80 °C).
- Basic Hydrolysis: Treat a solution of **Tiapamil** with a strong base (e.g., 0.1 M 1 M NaOH) at elevated temperatures.



- Oxidative Degradation: Expose a solution of **Tiapamil** to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-100 °C) for a specified period.
- Photostability: Expose the solid drug substance and a solution of the drug to a combination of UV and visible light, as per ICH Q1B guidelines.

Analytical Approach:

A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector, should be developed and validated to separate and quantify **Tiapamil** from its potential degradation products.

Potential Degradation Pathways

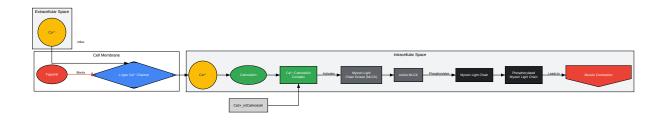
While specific degradation pathways for **Tiapamil** are not documented, based on its chemical structure containing ether, amine, and sulfonamide functionalities, potential degradation pathways may include:

- Hydrolysis: Cleavage of the ether linkages under acidic or basic conditions.
- Oxidation: Oxidation of the tertiary amine or the sulfur atoms.
- Photodegradation: Aromatization or other light-induced reactions.

Visualization of Signaling Pathway

Tiapamil functions as a calcium channel blocker, specifically targeting L-type calcium channels. The following diagram illustrates the general signaling pathway affected by L-type calcium channel blockers in cardiomyocytes.





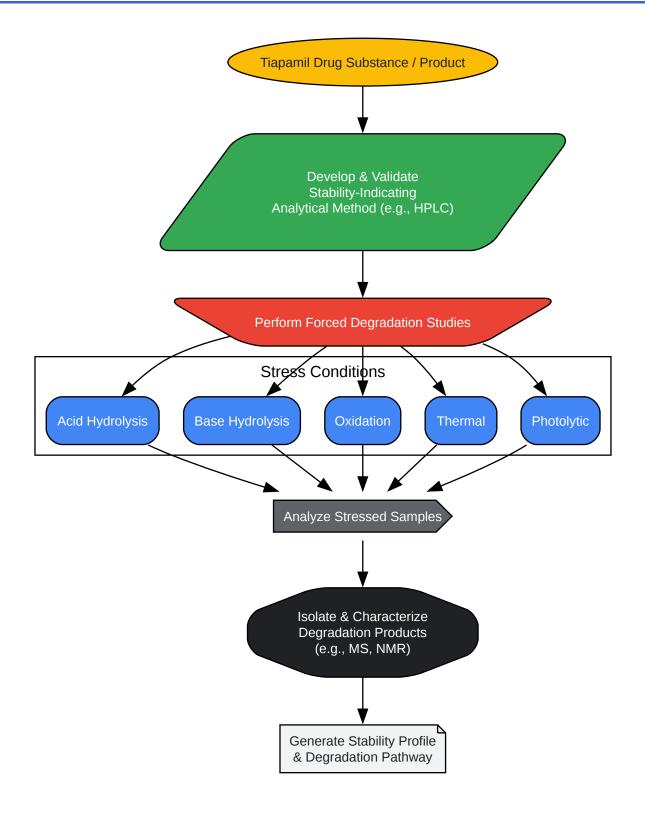
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Caption: Mechanism of action of Tiapamil as an L-type calcium channel blocker.

Experimental Workflow for Stability Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.





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Caption: Workflow for conducting forced degradation studies of Tiapamil.

Conclusion



This technical guide summarizes the currently available physicochemical properties of **Tiapamil** and provides a framework for its stability assessment. While some quantitative data remains elusive, the provided experimental protocols offer a clear path for their determination. A comprehensive understanding of these parameters is fundamental for the successful formulation and development of **Tiapamil**-based therapeutics, ensuring product quality, safety, and efficacy. Further research is warranted to fully characterize the stability profile of **Tiapamil** and identify its degradation products.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
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